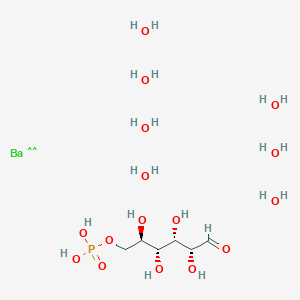
Aldohexose 6-phosphate barium heptahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose 6-phosphate barium salt heptahydrate is a biochemical reagent used primarily in life science research. It is a derivative of D-glucose 6-phosphate, where the phosphate group is complexed with barium and the compound is hydrated with seven water molecules. This compound is often used in biochemical assays and as a biological material in various research applications .
准备方法
Synthetic Routes and Reaction Conditions
D-Glucose 6-phosphate barium salt heptahydrate can be synthesized by reacting D-glucose 6-phosphate with barium chloride in an aqueous solution. The reaction typically involves dissolving D-glucose 6-phosphate in water, followed by the addition of barium chloride. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried .
Industrial Production Methods
In industrial settings, the production of D-glucose 6-phosphate barium salt heptahydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The product is then purified through recrystallization and dried under controlled conditions .
化学反应分析
Types of Reactions
D-Glucose 6-phosphate barium salt heptahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form D-gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to D-glucose.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: D-gluconic acid derivatives.
Reduction: D-glucose.
Substitution: Various substituted glucose derivatives depending on the reagent used.
科学研究应用
D-Glucose 6-phosphate barium salt heptahydrate is widely used in scientific research, including:
Chemistry: As a reagent in biochemical assays and analytical chemistry.
Biology: In studies of glucose metabolism and enzymatic reactions involving glucose 6-phosphate.
Medicine: In research on metabolic disorders and diabetes.
Industry: As a biochemical reagent in the production of pharmaceuticals and other biologically active compounds
作用机制
The mechanism of action of D-glucose 6-phosphate barium salt heptahydrate involves its role as a substrate in enzymatic reactions. It is phosphorylated by enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, which play crucial roles in glycolysis and the pentose phosphate pathway. These pathways are essential for energy production and biosynthesis in cells .
相似化合物的比较
Similar Compounds
D-Glucose 6-phosphate disodium salt: Another salt form of D-glucose 6-phosphate, commonly used in similar biochemical applications.
D-Glucose 1-phosphate: A positional isomer of D-glucose 6-phosphate, involved in different metabolic pathways.
D-Glucose 6-phosphate dipotassium salt: Another salt form with similar applications but different solubility and stability properties
Uniqueness
D-Glucose 6-phosphate barium salt heptahydrate is unique due to its specific barium complexation, which can influence its solubility, stability, and reactivity in biochemical assays. This makes it particularly useful in certain research applications where these properties are advantageous .
属性
分子式 |
C6H27BaO16P |
|---|---|
分子量 |
523.57 g/mol |
InChI |
InChI=1S/C6H13O9P.Ba.7H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;7*1H2/t3-,4+,5+,6+;;;;;;;;/m0......../s1 |
InChI 键 |
QFKXKACDUKZIMZ-WEEPEOOHSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.O.O.O.O.O.O.O.[Ba] |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.O.O.O.O.O.O.O.[Ba] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















